molecular formula C23H23N5O4 B11126414 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

Cat. No.: B11126414
M. Wt: 433.5 g/mol
InChI Key: FZUPVNNFJKRJCO-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ with a molecular weight of approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds commonly used as anxiolytics, sedatives, and hypnotics.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves the condensation of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamine . The reaction proceeds under specific conditions to yield the desired product.

Industrial Production: While industrial-scale production methods may vary, laboratories typically employ organic synthesis techniques to obtain this compound. Precise reaction conditions, reagents, and purification steps are crucial for high yield and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to carboxylic acid derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry:

    Drug Development: Benzodiazepines serve as essential scaffolds for designing new drugs targeting the central nervous system.

    Catalysis: Modified benzodiazepines can act as catalysts in organic reactions.

Biology and Medicine:

    Anxiolytic and Sedative Properties: Benzodiazepines are widely used to treat anxiety, insomnia, and muscle spasms.

    GABA Receptor Modulation: They enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.

Industry:

Mechanism of Action

The compound likely exerts its effects through positive allosteric modulation of GABA-A receptors. By enhancing GABAergic neurotransmission, it promotes relaxation, sedation, and anxiolysis.

Comparison with Similar Compounds

While benzodiazepines share structural similarities, this compound’s unique features lie in its specific substituents and functional groups. Similar compounds include diazepam , lorazepam , and alprazolam .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide

InChI

InChI=1S/C23H23N5O4/c29-19(13-12-18-23(31)25-17-10-5-4-9-16(17)22(30)26-18)24-14-6-11-20-27-21(28-32-20)15-7-2-1-3-8-15/h1-5,7-10,18H,6,11-14H2,(H,24,29)(H,25,31)(H,26,30)

InChI Key

FZUPVNNFJKRJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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